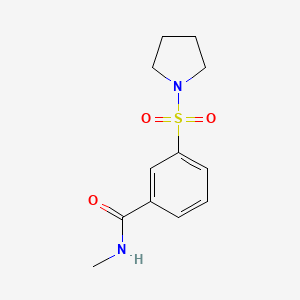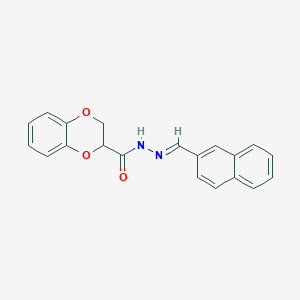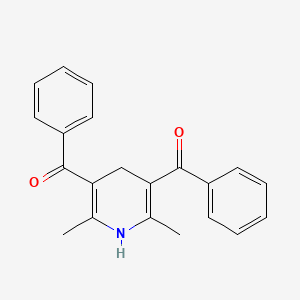
4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a wide range of biological activities and has been studied extensively for its potential therapeutic benefits.
科学的研究の応用
4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use as an antitumor agent and as a treatment for Alzheimer's disease.
作用機序
The mechanism of action of 4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, 4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate can reduce inflammation and pain.
Biochemical and Physiological Effects:
4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been shown to inhibit the growth of tumor cells and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of inflammation, pain, and fever, as well as the growth of tumor cells and cognitive function. However, one limitation of using this compound is its potential toxicity. Careful attention must be paid to the dosage and duration of exposure to minimize any potential side effects.
将来の方向性
There are several future directions for research on 4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate. One area of focus could be the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of focus could be the study of the potential use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 4-chlorophenyl 1-ethyl-1H-pyrazole-3-carboxylate involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate in the presence of acetic acid and concentrated sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. This synthesis method has been optimized to improve the yield and purity of the final product.
特性
IUPAC Name |
(4-chlorophenyl) 1-ethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-15-8-7-11(14-15)12(16)17-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIBOGLAOANHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5829927.png)


![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)
![2-chloro-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5829960.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)

![2-[(4-tert-butylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5830017.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)

